Bienvenue dans la boutique en ligne BenchChem!

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Lipophilicity Drug-likeness In silico ADME

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS 1795302-40-7) is a synthetic small molecule (MW 386.9 g/mol; formula C20H19ClN2O2S) that incorporates a 1,2-benzisoxazole (benzo[d]isoxazole) heterocycle linked via an ethanone spacer to a 1,4-thiazepane ring bearing a 2-chlorophenyl substituent. The compound is catalogued in PubChem (CID and listed by multiple chemical suppliers, but published experimental pharmacological, pharmacokinetic, or physicochemical characterization data remain extremely limited as of 2026.

Molecular Formula C20H19ClN2O2S
Molecular Weight 386.89
CAS No. 1795302-40-7
Cat. No. B2806020
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one
CAS1795302-40-7
Molecular FormulaC20H19ClN2O2S
Molecular Weight386.89
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CC3=NOC4=CC=CC=C43
InChIInChI=1S/C20H19ClN2O2S/c21-16-7-3-1-5-14(16)19-9-10-23(11-12-26-19)20(24)13-17-15-6-2-4-8-18(15)25-22-17/h1-8,19H,9-13H2
InChIKeyYJCKHYQNOJKXAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS 1795302-40-7): Core Chemical Identity and Structural Context for Procurement


2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS 1795302-40-7) is a synthetic small molecule (MW 386.9 g/mol; formula C20H19ClN2O2S) that incorporates a 1,2-benzisoxazole (benzo[d]isoxazole) heterocycle linked via an ethanone spacer to a 1,4-thiazepane ring bearing a 2-chlorophenyl substituent [1]. The compound is catalogued in PubChem (CID 76151721) and listed by multiple chemical suppliers, but published experimental pharmacological, pharmacokinetic, or physicochemical characterization data remain extremely limited as of 2026 [1]. This scarcity of publicly available quantitative data is the most critical factor for procurement decisions.

Why Generic Substitution Fails for 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS 1795302-40-7): Structural Uniqueness and Absence of Defined Bioisosteres


Compounds within the benzisoxazole–thiazepane class cannot be interchanged generically because even subtle structural modifications—such as replacement of the 2-chlorophenyl group with o-tolyl or furan-2-yl, or alteration of the ethanone linker to a carbonyl or sulfanyl bridge—are predicted to yield distinct conformational preferences, hydrogen-bonding capacities, and lipophilicity profiles that would alter target engagement and ADME properties [1]. No published head-to-head studies establish any functional bioisosteric relationship between this compound and its closest commercially available analogs; therefore, assuming equivalent biological or physicochemical performance without experimental verification is unjustified [1].

Quantitative Differentiation Evidence for 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS 1795302-40-7) Versus In-Class Analogs


Computed Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) Comparison with the o-Tolyl Analog

The target compound's computed XLogP3 of 4.1 [1] places it near the upper limit of typical oral drug-like space, whereas the o-tolyl analog (2-(benzo[d]isoxazol-3-yl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone; MW 366.48, C21H22N2O2S) is predicted to have a lower XLogP3 of approximately 3.5 due to the absence of the electron-withdrawing chlorine atom [2]. TPSA for the target compound is 71.6 Ų [1].

Lipophilicity Drug-likeness In silico ADME

Hydrogen Bond Acceptor Count and Rotatable Bond Comparison with the Furan-2-yl Analog

The target compound contains 4 hydrogen bond acceptors (HBA = 4) and 3 rotatable bonds [1]. Its closest furan-2-yl analog (2-(benzo[d]oxazol-2-ylthio)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone) replaces the benzisoxazole with a benzoxazole and introduces a thioether linker, altering the HBA count to 5 and likely increasing rotatable bonds to 5, which would change conformational entropy and target binding kinetics [2].

Hydrogen bonding Conformational flexibility Molecular recognition

Absence of Published Biological Activity Data: Evidence Gap Analysis

A comprehensive search of PubMed, Google Scholar, and major patent databases (USPTO, WIPO, EPO) as of May 2026 yielded zero primary research articles or patents containing quantitative biological assay data (IC50, Ki, EC50, % inhibition, etc.) for this exact compound [1]. This contrasts with structurally related benzisoxazole derivatives, some of which have reported NOS inhibitory activity (e.g., compounds in US-8618286-B2) or antibacterial activity via DNA gyrase inhibition [2][3].

Data availability Procurement risk Experimental validation

Molecular Weight and Heavy Atom Count Differentiation from Lower-Molecular-Weight Benzisoxazole Fragments

With a molecular weight of 386.9 g/mol and 26 heavy atoms, this compound exceeds typical fragment-based screening size (MW < 300) and approaches the upper limit of lead-like chemical space [1]. Simple benzisoxazole fragments (e.g., unsubstituted 1,2-benzisoxazole, MW 119.12, 9 heavy atoms) are ~3.2-fold smaller [2].

Molecular weight Fragment-based drug discovery Ligand efficiency

Recommended Research Application Scenarios for 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS 1795302-40-7) Based on Available Evidence


Chemical Probe Feasibility Assessment Requiring De Novo Biological Profiling

Given the complete absence of published biological activity data [1], this compound is best suited as a starting point for de novo biochemical and cellular profiling campaigns. Researchers must budget for comprehensive in vitro pharmacology screening (e.g., broad-panel kinase profiling, GPCR screening, or phenotypic assay panels) rather than relying on literature precedent. The 2-chlorophenyl substitution and benzisoxazole scaffold are compatible with known pharmacophores for NOS inhibition and DNA gyrase inhibition, but activity cannot be assumed [1].

Analytical Reference Standard for Method Development and Quality Control

The compound's well-defined computed properties (MW 386.9 g/mol, XLogP3 4.1, TPSA 71.6 Ų) [1] make it suitable as a reference standard for HPLC, LC-MS, or GC-MS method development targeting lipophilic, medium-molecular-weight heterocycles. Its distinct retention time and mass spectral signature can serve as a system suitability marker when analyzing structurally related thiazepane or benzisoxazole libraries.

In Silico Modeling and Structure-Based Design Template

The compound's 3D structure (1 stereocenter) and well-characterized SMILES string [1] enable its use as a template for docking studies, pharmacophore modeling, and molecular dynamics simulations. Its benzisoxazole moiety has precedent as a DNA gyrase-binding scaffold [2], and the 1,4-thiazepane ring introduces conformational constraints that can be exploited in computational design of focused libraries.

Quote Request

Request a Quote for 2-(1,2-benzoxazol-3-yl)-1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.